molecular formula C6H5ClN2O2S B3220561 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1198306-44-3

2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B3220561
CAS No.: 1198306-44-3
M. Wt: 204.63 g/mol
InChI Key: SISWCDGSFQYXKC-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a chloro group at position 2, a methylthio (-SMe) group at position 4, and a carboxylic acid (-COOH) group at position 5. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Synthetic routes for analogous pyrimidines (e.g., 2-(methylthio)pyrimidine-5-carboxylic acid) involve nucleophilic displacement of chloro substituents using thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The carboxylic acid group at position 5 may influence solubility and hydrogen-bonding capabilities, affecting its pharmacokinetic properties in drug design contexts.

Properties

IUPAC Name

2-chloro-4-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISWCDGSFQYXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198306-44-3
Record name 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methylthiolate, amines, thiols, alkoxides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
This compound serves as a precursor in synthesizing various pharmaceuticals, particularly those targeting cancer. Studies have shown that derivatives of 2-chloro-4-(methylthio)pyrimidine-5-carboxylic acid exhibit inhibitory effects on specific kinases involved in tumor proliferation. For instance, compounds derived from this pyrimidine scaffold have demonstrated anti-proliferative activity against various cancer cell lines, making them potential candidates for cancer therapy .

Antiviral and Antimicrobial Activities
Research indicates that derivatives of this compound possess antiviral and antimicrobial properties. The incorporation of the pyrimidine structure into drug design has led to the development of agents effective against viral infections and bacterial pathogens .

Agrochemical Applications

Herbicide Development
In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides. Its ability to inhibit specific enzymes in plants makes it valuable for developing effective weed control solutions. Research has focused on its role in formulating selective herbicides that minimize crop damage while effectively controlling weed populations .

Biochemical Research

Metabolic Pathway Studies
The compound is frequently employed in biochemical research to investigate metabolic pathways and enzyme interactions. Its unique structural features allow researchers to explore the effects of sulfur-containing compounds on biological systems, contributing to a better understanding of metabolic processes .

Material Science

Development of Novel Materials
Recent studies have explored the application of this compound in material science, particularly in creating novel polymers and coatings. The compound's properties can enhance the performance and durability of materials used in various applications, including electronics and protective coatings .

Case Study 1: Anticancer Compound Synthesis

A study published in a peer-reviewed journal highlighted the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives from this compound. These derivatives were tested for their kinase inhibition properties and showed promising results against cancer cell lines, indicating their potential for drug development .

Case Study 2: Herbicide Efficacy

In agricultural research, a series of experiments evaluated the herbicidal efficacy of formulations containing this pyrimidine derivative. Results demonstrated significant weed suppression with minimal phytotoxicity to crops, showcasing its potential as an environmentally friendly herbicide .

Data Table: Applications Overview

Application AreaSpecific UseNotable Findings
PharmaceuticalsAnticancer drug synthesisInhibitory effects on tumor cell proliferation
Antiviral agentsEffective against several viral pathogens
AgrochemicalsHerbicide formulationSelective weed control with low crop damage
Biochemical ResearchMetabolic pathway explorationInsights into enzyme interactions
Material SciencePolymer and coating developmentEnhanced durability and performance

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Position of Carboxylic Acid Group

  • 5-Carboxylic Acid (Target Compound)
    • Structure : Cl at C2, -SMe at C4, -COOH at C5.
    • Impact : The C5-COOH group may participate in hydrogen bonding with biological targets, enhancing binding specificity. Its position reduces steric hindrance compared to C4-substituted analogs .
  • 4-Carboxylic Acid (5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid, CAS 61727-33-1) Structure: -SMe at C2, -COOH at C4, Cl at C5. Lower solubility in polar solvents is observed compared to C5-substituted analogs .

Substituent Type at Position 4

  • Methylthio (-SMe) Group (Target Compound)
    • Electronic Effects : The sulfur atom donates electrons via resonance, activating the pyrimidine ring for electrophilic substitution.
    • Hydrophobicity : Increases logP (lipophilicity), favoring membrane permeability .
  • Cyclopropylamino (-NH-C3H5) Group (2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic Acid) Structure: Cl at C2, -NH-C3H5 at C4, -COOH at C5.
  • Aromatic Amino Group (2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic Acid) Structure: -SMe at C2, aromatic -NH-C6H3(CF3) at C4, -COOH at C5.

Halogen Substituents

  • Chloro vs. Bromo (5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid)
    • Structure : Br replaces Cl at C5.
    • Impact : Bromo’s larger atomic radius and lower electronegativity reduce electrophilicity at C5 but enhance van der Waals interactions in binding pockets .

Physicochemical and Reactivity Trends

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Findings
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid C7H6ClN2O2S 217.65* 2-Cl, 4-SMe, 5-COOH High electrophilicity at C2; moderate aqueous solubility
2-(Methylthio)pyrimidine-5-carboxylic Acid C6H6N2O2S 170.19 2-SMe, 5-COOH Higher solubility in polar solvents; lacks reactive Cl for substitutions
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid C7H6ClN2O2S 217.65* 2-SMe, 4-COOH, 5-Cl Steric hindrance reduces nucleophilic substitution at C5
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate C9H7ClF3N2O2 282.61 2-Cl, 4-CF3, 5-COOEt Ester form increases lipophilicity; trifluoromethyl enhances metabolic stability

Biological Activity

2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 1198306-44-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN2O2S. The presence of a chlorine atom and a methylthio group enhances its reactivity and biological profile.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : It interacts with certain receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that 2-Chloro-4-(methylthio)pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the inhibitory effects against various bacterial strains, revealing that certain derivatives showed potent activity comparable to established antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

CompoundCOX EnzymeIC50 (µM)
This compoundCOX-125.3 ± 0.05
This compoundCOX-230.1 ± 0.02

These results indicate that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines showed promising results:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)18.5 ± 0.03
A549 (Lung Cancer)22.7 ± 0.01
HeLa (Cervical Cancer)20.5 ± 0.04

The mechanism appears to involve microtubule destabilization, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A case study involving the treatment of bacterial infections in animal models demonstrated that administration of the compound significantly reduced bacterial load compared to controls.
  • Anti-inflammatory Assessment : In a formalin-induced paw edema model, the compound exhibited notable reduction in swelling, indicating its efficacy as an anti-inflammatory agent.
  • Antitumor Activity in Xenograft Models : In vivo studies using xenograft models showed that treatment with the compound resulted in decreased tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-(methylthio)pyrimidine-5-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving heterocyclic intermediates. A common approach involves condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate to form a pyrimidine ring, followed by chlorination and oxidation steps. For example, details a synthetic route yielding 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester, which can be modified to introduce the chloro substituent. Post-synthetic purification often employs column chromatography or recrystallization .

Q. How is the compound characterized structurally and functionally?

Structural characterization relies on spectroscopic techniques:

  • LCMS : Confirms molecular weight (e.g., m/z 366 [M+H]+ in ) and purity.
  • HPLC : Validates retention time (e.g., 1.26 minutes under SMD-TFA05 conditions in ).
  • NMR/IR : Identifies functional groups (e.g., methylthio, carboxylic acid) and regiochemistry .
    Functional analysis may include reactivity studies with nucleophiles (e.g., displacement of the chloro group) or stability under acidic/basic conditions .

Q. What analytical methods are recommended for assessing purity and stability?

  • Reverse-phase HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) for high sensitivity .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and reaction planning.
  • pH-dependent solubility assays : Determine solubility in aqueous buffers (e.g., phosphate-buffered saline) to guide formulation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Mechanistic studies often combine kinetic experiments with computational modeling. For example:

  • Intermediate trapping : Use quenching agents (e.g., methanol) during synthesis to isolate intermediates ().
  • DFT calculations : Model transition states for chlorination or nucleophilic substitution steps to predict regioselectivity .
  • Isotopic labeling : Introduce deuterium or 13C to track proton transfer or bond formation .

Q. What strategies address contradictions in reported synthetic yields?

Discrepancies (e.g., 85% yield in vs. lower yields elsewhere) may arise from:

  • Reagent purity : Impurities in starting materials (e.g., S-methylisothiourea) can alter reaction pathways.
  • Optimized conditions : Adjusting temperature (e.g., 120°C in ) or solvent polarity (e.g., DMF vs. THF) improves reproducibility .
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) may enhance efficiency in halogen displacement reactions .

Q. How can structural modifications improve bioactivity or selectivity?

Structure-activity relationship (SAR) studies guide derivatization:

  • Substitution at position 4 : Replacing methylthio with bulkier groups (e.g., aryl in ) modulates receptor binding.
  • Carboxylic acid bioisosteres : Substitute with tetrazoles or sulfonamides to enhance metabolic stability .
  • Docking studies : Align derivatives with target proteins (e.g., β-glucuronidase in ) to prioritize synthetic targets .

Q. What computational tools are used to predict physicochemical properties?

  • Molecular dynamics (MD) : Simulate solubility and membrane permeability (e.g., logP calculations).
  • ADMET prediction software : Tools like SwissADME assess absorption, toxicity, and drug-likeness .
  • Crystallography : Resolve crystal structures to optimize intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. How are stability challenges addressed in formulation studies?

  • Lyophilization : Stabilize the compound in solid form for long-term storage.
  • Protective group chemistry : Temporarily esterify the carboxylic acid (e.g., methyl ester in ) to prevent degradation during reactions .
  • pH buffering : Use citrate or phosphate buffers to maintain stability in aqueous solutions .

Methodological Considerations

Q. How to validate synthetic intermediates for reproducibility?

  • Batch consistency : Compare NMR spectra across multiple syntheses.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reactions in real time .
  • Reference standards : Cross-check with commercially available intermediates (e.g., 2-(methylthio)pyrimidine-5-carboxylic acid in ) .

Q. What are best practices for handling air/moisture-sensitive derivatives?

  • Schlenk techniques : Conduct reactions under inert gas (N₂/Ar).
  • Stabilizing agents : Add molecular sieves or drying tubes (e.g., CaCl₂) to reaction setups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 2
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2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid

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